Amyloid beta-protein (33-42) is a fragment of the amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. The full-length amyloid beta peptide can range from 38 to 43 amino acids, with the 42-amino acid form, known as amyloid beta (42), being particularly significant due to its propensity to aggregate and form plaques in the brains of Alzheimer's patients. The amyloid beta protein (33-42) is derived from the larger amyloid precursor protein through enzymatic cleavage by secretases, specifically beta-secretase and gamma-secretase, which are critical in the generation of amyloid beta peptides.
Amyloid beta peptides are produced from the proteolytic processing of the amyloid precursor protein, which is an integral membrane protein expressed predominantly in neuronal tissues. The cleavage process involves sequential actions by beta-secretase and gamma-secretase, resulting in various forms of amyloid beta peptides, including amyloid beta (33-42) .
Amyloid beta peptides are classified based on their length and structure. They can be categorized into three main forms: monomers, oligomers, and fibrils. The specific fragment amyloid beta (33-42) falls within this classification as a shorter oligomeric form that may play a role in the aggregation process leading to neurotoxicity .
The synthesis of amyloid beta (33-42) can be achieved through solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of the peptide. Recent advancements have focused on improving yield and purity by utilizing strategies such as incorporating solubilizing tags and aggregation disruptors during synthesis .
The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which involves sequentially adding protected amino acids to a growing peptide chain on a solid support. The use of pseudoproline residues has been shown to reduce aggregation during synthesis and purification processes. Following assembly, purification is often conducted using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels .
The chemical formula for amyloid beta (33-42) is C41H74N10O11S, with a molecular weight of approximately 915.17 g/mol. Structural analyses using techniques such as nuclear magnetic resonance spectroscopy and cryo-electron microscopy have provided insights into its folding patterns and interactions with other molecules .
Amyloid beta (33-42) participates in several chemical reactions relevant to its aggregation and interaction with other biomolecules. These include:
The aggregation process is often facilitated by hydrophobic interactions among peptide chains, leading to the formation of β-sheet structures characteristic of amyloid fibrils. Understanding these reactions is crucial for developing therapeutic strategies targeting amyloid aggregation .
The mechanism by which amyloid beta (33-42) exerts its effects involves several steps:
Studies have shown that oligomeric forms of amyloid beta are more toxic than monomeric forms, highlighting their role in neurodegenerative processes .
Amyloid beta (33-42) is typically a white to off-white powder that is soluble in aqueous solutions at physiological pH levels. Its solubility can be influenced by factors such as temperature and ionic strength.
The peptide exhibits significant hydrophobicity due to its amino acid composition, which plays a critical role in its ability to aggregate. Additionally, it can form hydrogen bonds and ionic interactions with other molecules, contributing to its structural stability .
Amyloid beta (33-42) has several applications in scientific research:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8